(E)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and research.
Scientific Research Applications
Analgesic and Antiparkinsonian Activities
A study by Amr, Maigali, and Abdulla (2008) demonstrated that certain pyridine derivatives, synthesized from 2-chloro-6-ethoxy-4-acetylpyridine and including structures related to (E)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, showed promising analgesic and antiparkinsonian activities. These derivatives were comparable in efficacy to reference drugs like Valdecoxib and Benzatropine (Amr, Maigali, & Abdulla, 2008).
Antibacterial and Anticancer Evaluation
Bondock and Gieman (2015) synthesized N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide derivatives, chemically related to the compound , and evaluated their antibacterial and anticancer activities. Their findings suggested significant potency against S. aureus and a broad range of activity against various tumor cell lines (Bondock & Gieman, 2015).
Anti-Angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting angiogenesis and DNA cleavage. They found that these derivatives, structurally similar to this compound, showed significant anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017).
Nonaqueous Capillary Electrophoresis
Ye et al. (2012) conducted a study on nonaqueous capillary electrophoretic separation involving compounds structurally related to the chemical . This research provides insights into the analytical applications of such compounds in quality control and pharmaceutical analysis (Ye et al., 2012).
Synthesis and Molecular Structure
Khan et al. (2013) reported on the synthesis and molecular structure of a compound similar to this compound. Their study provides valuable information on the molecular structure and stabilization of such compounds through hydrogen bonding and C-H…π interactions (Khan et al., 2013).
properties
IUPAC Name |
(E)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(4-3-17-2-1-13-23-17)20-14-15-7-11-21(12-8-15)16-5-9-19-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,20,22)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTLXLAFOLYPNY-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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